Trypanothione synthetase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

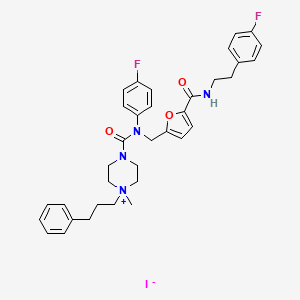

C35H39F2IN4O3 |

|---|---|

Molecular Weight |

728.6 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-[[5-[2-(4-fluorophenyl)ethylcarbamoyl]furan-2-yl]methyl]-4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxamide iodide |

InChI |

InChI=1S/C35H38F2N4O3.HI/c1-41(23-5-8-27-6-3-2-4-7-27)24-21-39(22-25-41)35(43)40(31-15-13-30(37)14-16-31)26-32-17-18-33(44-32)34(42)38-20-19-28-9-11-29(36)12-10-28;/h2-4,6-7,9-18H,5,8,19-26H2,1H3;1H |

InChI Key |

VNRJLUHEWLUDDK-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCN(CC1)C(=O)N(CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trypanothione Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypanothione synthetase (TryS) is a pivotal, bifunctional enzyme in the redox metabolism of trypanosomatid parasites, organisms responsible for devastating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. This enzyme catalyzes the synthesis of trypanothione, a unique low molecular weight thiol that replaces the glutathione/glutathione reductase system found in host organisms. The essentiality of TryS for parasite survival, coupled with its absence in humans, establishes it as a prime target for the development of novel anti-parasitic therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of Trypanothione synthetase, detailing its catalytic cycle, dual enzymatic activities, and regulatory features. It includes a compilation of key kinetic data, detailed experimental protocols for assessing enzyme activity, and visual representations of the catalytic pathway and experimental workflows to facilitate a deeper understanding of this critical enzyme.

Introduction

Trypanosomatid parasites are subjected to significant oxidative stress within their hosts. Their primary defense against reactive oxygen species is centered around a unique dithiol, N1,N8-bis(glutathionyl)spermidine, commonly known as trypanothione.[1][2] Trypanothione synthetase (EC 6.3.1.9) is the key enzyme responsible for the biosynthesis of this crucial metabolite.[3][4] In pathogenic trypanosomes, TryS is a single enzyme that catalyzes the two-step ATP-dependent ligation of two molecules of glutathione (GSH) to one molecule of spermidine.[5][6] This contrasts with some non-pathogenic kinetoplastids, such as Crithidia fasciculata, which utilize two separate enzymes for this process.[4][5]

TryS is a bifunctional enzyme, possessing both a C-terminal synthetase domain and an N-terminal amidase domain.[1][3] The synthetase domain is responsible for the sequential addition of glutathione to spermidine, while the amidase domain can hydrolyze trypanothione and its intermediate, glutathionylspermidine.[1][5] This dual functionality suggests a complex regulatory mechanism to control the intracellular levels of these critical thiol metabolites. The unique structure and essential role of TryS in parasite viability make it an attractive target for the development of selective inhibitors.[2]

The Catalytic Mechanism of Trypanothione Synthetase

The synthetase activity of TryS proceeds via a two-step mechanism, involving the formation of a key intermediate, glutathionylspermidine (Gsp). The overall reaction is as follows:

2 Glutathione + Spermidine + 2 ATP → Trypanothione + 2 ADP + 2 Pi

The currently accepted mechanism for the synthetase function involves a ternary complex formation and an acyl-phosphate intermediate.[3][4]

Step 1: Formation of Glutathionylspermidine

-

Ternary Complex Formation: The catalytic cycle begins with the binding of Mg2+-ATP and glutathione (GSH) to the active site of the synthetase domain, forming a ternary enzyme-substrate complex.[3][4] Kinetic studies suggest an ordered binding mechanism, with ATP likely binding first.[4]

-

Glutathione Activation: The γ-glutamyl carboxylate of GSH is then phosphorylated by ATP to form a glutathionyl phosphate intermediate, with the concomitant release of ADP.[3][4]

-

Nucleophilic Attack by Spermidine: The primary amino group of spermidine then performs a nucleophilic attack on the activated carboxyl group of glutathionyl phosphate, leading to the formation of glutathionylspermidine (Gsp) and the release of inorganic phosphate.

Step 2: Formation of Trypanothione

-

Second Ternary Complex: A second molecule of Mg2+-ATP and GSH bind to the enzyme.

-

Second Glutathione Activation: Similar to the first step, the second GSH molecule is activated to form glutathionyl phosphate.

-

Nucleophilic Attack by Glutathionylspermidine: The remaining free primary amino group of Gsp then attacks the activated carboxyl group of the second glutathionyl phosphate molecule, resulting in the formation of N1,N8-bis(glutathionyl)spermidine (trypanothione) and the release of a second molecule of ADP and inorganic phosphate.

Kinetic modeling suggests that the intermediate Gsp dissociates from the enzyme between the two catalytic steps.[6]

The Dual Role: Synthetase and Amidase Activity

Trypanothione synthetase is a bifunctional enzyme, possessing both synthetic and hydrolytic capabilities. The N-terminal domain of TryS exhibits amidase activity, capable of hydrolyzing trypanothione back to glutathionylspermidine and glutathione, and further hydrolyzing glutathionylspermidine to glutathione and spermidine.[1][5]

The amidase activity is significantly lower than the synthetase activity, estimated to be only about 1% of the forward synthetase reaction rate under optimal conditions.[3] Structural studies of the Leishmania major TryS have revealed that the C-terminus of the protein can bind to and block the active site of the amidase domain.[1] This suggests a regulatory mechanism where conformational changes, possibly induced by substrate or product binding, control the accessibility of the amidase active site and thus the balance between synthesis and degradation of trypanothione.[1][3]

Quantitative Data on Trypanothione Synthetase Activity

The kinetic parameters of Trypanothione synthetase have been characterized for several trypanosomatid species. The following tables summarize key quantitative data for the enzyme from Trypanosoma brucei.

| Substrate | Apparent Km (µM) | Reference |

| Glutathione (GSH) | 56 | [7] |

| MgATP | 7.1 | [7] |

| Spermidine | 38 | [7] |

| Glutathionylspermidine | 2.4 | [7] |

Table 1: Apparent Michaelis-Menten constants (Km) for Trypanosoma brucei Trypanothione Synthetase Substrates.

| Compound | Ki (µM) | Type of Inhibition | Reference |

| Glutathione (GSH) | 37 (substrate inhibition) | Substrate Inhibition | [7] |

| Trypanothione (T(SH)2) | 360 | Product Inhibition | [5][6] |

Table 2: Inhibition constants (Ki) for Trypanosoma brucei Trypanothione Synthetase.

Experimental Protocols

Expression and Purification of Recombinant Trypanothione Synthetase

A detailed protocol for the expression and purification of recombinant TryS is essential for in vitro studies. The following is a generalized workflow based on published methods.

Caption: Workflow for recombinant Trypanothione synthetase expression and purification.

Methodology:

-

Gene Amplification and Cloning: The gene encoding TryS is amplified from genomic or complementary DNA of the target trypanosomatid species using polymerase chain reaction (PCR). The amplified product is then cloned into a suitable bacterial expression vector, often containing an N- or C-terminal affinity tag (e.g., polyhistidine-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown to a mid-logarithmic phase (OD600 of ~0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication on ice. The cell lysate is then clarified by high-speed centrifugation to remove insoluble cell debris.

-

Protein Purification: The soluble fraction containing the recombinant TryS is subjected to affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The bound protein is washed and then eluted with an imidazole gradient. For higher purity, a subsequent size-exclusion chromatography step can be performed to separate TryS from any remaining contaminants and protein aggregates.

-

Purity Assessment: The purity of the final protein preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by Coomassie blue staining. The identity of the protein can be confirmed by Western blotting using an anti-His-tag antibody.

Trypanothione Synthetase Activity Assay (Phosphate Detection)

A common method for measuring TryS activity is to quantify the amount of inorganic phosphate (Pi) released during the ATP-dependent synthesis of trypanothione. The BIOMOL Green™ reagent provides a sensitive colorimetric method for this purpose.[8]

Materials:

-

Purified recombinant Trypanothione synthetase

-

Assay buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM dithiothreitol (DTT), 0.01% Brij-35, 10 mM MgCl2

-

Substrates: ATP, Glutathione (GSH), Spermidine (or Glutathionylspermidine)

-

BIOMOL Green™ reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified TryS enzyme (e.g., 10 nM), and two of the three substrates at saturating concentrations.

-

Initiate the reaction by adding the third substrate (the one being varied for kinetic analysis).

-

Incubate the reaction at room temperature (or 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the BIOMOL Green™ reagent.

-

Incubate for 20-30 minutes at room temperature to allow for color development.

-

Measure the absorbance at 650 nm using a microplate reader.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released in the enzymatic reaction.

Amidase Activity Assay

The amidase activity of TryS can be determined by measuring the formation of free thiols (glutathione) from the hydrolysis of glutathionylspermidine or trypanothione.

Materials:

-

Purified recombinant Trypanothione synthetase

-

Assay buffer: e.g., in vivo-like phosphate buffer, pH 7.0

-

Substrate: Glutathionylspermidine (Gsp)

-

Trichloroacetic acid (TCA)

-

Thiol-derivatizing agent (e.g., monobromobimane)

-

HPLC system

Procedure:

-

Set up a reaction mixture containing the assay buffer, a known concentration of purified TryS (e.g., 1.2 µM), and the substrate (e.g., varying concentrations of Gsp).[5]

-

Incubate the reaction at 37°C.[5]

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding ice-cold TCA.[5]

-

The precipitated protein is removed by centrifugation.

-

The supernatant containing the free thiols is then derivatized with a fluorescent labeling agent such as monobromobimane.

-

The amount of derivatized glutathione is quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizing the Mechanism and Workflows

Catalytic Cycle of Trypanothione Synthetase

The following diagram illustrates the key steps in the synthesis of trypanothione catalyzed by the synthetase domain of TryS.

Caption: Catalytic cycle of Trypanothione synthetase.

Logical Workflow for Inhibitor Screening

High-throughput screening (HTS) is a common approach to identify novel inhibitors of TryS. The following diagram outlines a typical workflow for an HTS campaign.

Caption: Workflow for high-throughput screening of Trypanothione synthetase inhibitors.

Conclusion

Trypanothione synthetase stands as a linchpin in the survival of trypanosomatid parasites, orchestrating the synthesis of the essential antioxidant, trypanothione. Its intricate catalytic mechanism, involving a dual synthetase and amidase function, presents a fascinating area of study for biochemists and structural biologists. For drug development professionals, the unique and essential nature of TryS offers a promising avenue for the discovery of novel chemotherapeutics to combat a group of neglected tropical diseases. A thorough understanding of its mechanism of action, as detailed in this guide, is fundamental to the rational design of potent and selective inhibitors that could one day translate into effective treatments for millions of people worldwide.

References

- 1. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trypanothione synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Indispensable Role of Trypanothione Synthetase in the Survival of Trypanosoma brucei

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, possesses a unique thiol-based redox system centered on the molecule trypanothione. This system is essential for the parasite's survival, enabling it to combat oxidative stress from its host and maintain cellular homeostasis. Trypanothione synthetase (TryS), the enzyme responsible for the biosynthesis of trypanothione, is a key component of this pathway. Its absence in the mammalian host and its critical role in parasite viability make it a promising target for novel chemotherapeutic interventions. This technical guide provides an in-depth analysis of the structure, function, and mechanism of T. brucei Trypanothione synthetase (TbTryS). We present genetic and chemical validation data establishing its essentiality, detail the experimental protocols used for its study, and summarize key quantitative data. This document serves as a comprehensive resource for researchers engaged in the discovery of new trypanocidal drugs.

Introduction: The Unique Redox Metabolism of Trypanosoma brucei

Trypanosoma brucei is a parasitic protozoan responsible for Human African Trypanosomiasis (HAT), or sleeping sickness, a fatal disease if left untreated.[1] The parasite's ability to survive within its mammalian host is critically dependent on its capacity to neutralize reactive oxygen species (ROS) generated by the host's immune system. Unlike their hosts, who primarily rely on a glutathione/glutathione reductase system, trypanosomatids have evolved a unique and essential redox defense system based on the dithiol trypanothione (N¹,N⁸-bis(glutathionyl)spermidine) [T(SH)₂].[2][3][4]

This trypanothione-based system is involved in numerous vital cellular processes, including the detoxification of hydroperoxides, synthesis of deoxyribonucleotides for DNA replication, and general redox homeostasis.[2][5] The enzymes of this pathway, particularly those involved in the synthesis and reduction of trypanothione, are absent in humans, making them prime targets for the development of selective anti-trypanosomal drugs.[3][6] Central to this pathway is Trypanothione Synthetase (TryS), the enzyme that catalyzes the biosynthesis of trypanothione.

Trypanothione Synthetase (TbTryS): A Bifunctional Enzyme

In T. brucei, a single enzyme, Trypanothione synthetase (TbTryS), is responsible for the entire synthesis of trypanothione from its precursors, glutathione (GSH) and spermidine.[2][7] This is distinct from the insect trypanosomatid Crithidia fasciculata, which utilizes two separate enzymes for the two-step synthesis.[7][8]

Structure and Function

TbTryS is a bifunctional, monomeric enzyme with a molecular weight of approximately 74.4 kDa.[9] Its structure comprises two distinct catalytic domains:

-

N-terminal Amidase Domain: This domain possesses hydrolytic activity, capable of degrading trypanothione, although this reverse reaction occurs at a much lower rate than synthesis.[8][9][10] It belongs to the papain-like cysteine protease family.[10][11]

-

C-terminal Synthetase Domain: This domain carries out the primary synthetic function. It features an ATP-grasp fold, which is characteristic of carbon-nitrogen ligases that utilize ATP.[9][10] The active site is a triangular cavity that binds the three substrates: ATP, glutathione, and either spermidine or glutathionylspermidine.[9][12]

The enzyme catalyzes two sequential ATP-dependent ligation reactions:

-

Glutathionylspermidine (Gsp) synthesis: Glutathione + Spermidine + ATP → Glutathionylspermidine + ADP + Pᵢ

-

Trypanothione (T(SH)₂) synthesis: Glutathionylspermidine + Glutathione + ATP → Trypanothione + ADP + Pᵢ

Enzymatic Mechanism

The synthesis reaction is believed to proceed via a ternary complex between the enzyme, Mg²⁺-ATP, and glutathione.[6][9] In this complex, glutathione is activated by ATP to form a glutathionyl phosphate intermediate. Following the release of ADP, this activated intermediate reacts with spermidine (in the first step) or glutathionylspermidine (in the second step) to form the final product.[6][9]

The Central Role of TbTryS in Parasite Survival

The product of TbTryS, trypanothione, is the cornerstone of the parasite's defense against oxidative stress. The reduced form, T(SH)₂, is maintained by the NADPH-dependent flavoenzyme Trypanothione Reductase (TryR), another key drug target.[3] This T(SH)₂/TryR system provides the reducing equivalents for various essential downstream processes.

Diagram 1: Trypanothione Biosynthetic Pathway

References

- 1. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of Trypanosoma brucei trypanothione synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trypanothione Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.cnr.it [iris.cnr.it]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of trypanothione in Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trypanothione synthase - Wikipedia [en.wikipedia.org]

- 10. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of Trypanothione Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanothione synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including the causative agents of devastating neglected tropical diseases such as Chagas disease (Trypanosoma cruzi), Human African Trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species). This enzyme catalyzes the biosynthesis of trypanothione, a unique low molecular weight thiol that replaces the glutathione/glutathione reductase system found in mammals. The absence of a TryS homolog in humans and its essentiality for parasite survival make it a prime target for the development of novel anti-parasitic drugs. This technical guide provides a comprehensive overview of the discovery and characterization of Trypanothione synthetase inhibitors, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biological and experimental workflows.

The Trypanothione Biosynthesis Pathway

Trypanothione is synthesized in a two-step, ATP-dependent reaction from two molecules of glutathione (GSH) and one molecule of spermidine. Trypanothione synthetase is the key enzyme responsible for both steps of this synthesis. The pathway is a cornerstone of the parasite's defense against oxidative stress and is essential for its viability.

Data Presentation: Quantitative Analysis of Trypanothione Synthetase Inhibitors

The following tables summarize the in vitro enzymatic inhibitory activity (IC50) and the in vivo cellular efficacy (EC50) of various classes of Trypanothione synthetase inhibitors against different trypanosomatid species.

Table 1: Enzymatic Inhibition of Trypanothione Synthetase (IC50)

| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference |

| Paullones | MOL2008 | Leishmania infantum | 0.15 | [1] |

| FS-554 | Leishmania infantum | 0.35 | [1] | |

| Indazoles | DDD86243 | Trypanosoma brucei | 0.14 | [2] |

| Phenyl-tetrazoles | N/A | Trypanosoma cruzi | 1.2 - 36 | [3] |

| Phenyl-thiazoles | N/A | Trypanosoma cruzi | 2.6 - 40 | [3] |

| Oxabicyclo-nonanes | PS-203 | Leishmania donovani | ~19 | [1] |

| Natural Products | Conessine | Leishmania donovani | N/A | [1] |

| Cynaropicrin | Trypanosoma brucei | N/A | [1] | |

| Organoselenium | Ebselen | Trypanosoma brucei | 2.6 - 13.8 | [3] |

| Miscellaneous | Calmidazolium chloride | Multi-species | 2.6 - 13.8 | [3] |

| Pyrrolthiazole-amide (TS001) | Leishmania major | 9 - 19 | [1][4] |

Table 2: Cellular Efficacy of Trypanothione Synthetase Inhibitors (EC50)

| Inhibitor Class | Compound | Target Organism & Stage | EC50 (µM) | Selectivity Index (SI) | Reference |

| Paullones | MOL2008 | Trypanosoma brucei bloodstream form | 4.3 | >2.4 | [1] |

| FS-554 | Trypanosoma brucei bloodstream form | 8.3 | >10 | [1] | |

| Compound 2 | Leishmania braziliensis amastigotes | 4.0 | <10 | [1][5] | |

| Compound 2 | Leishmania infantum amastigotes | 10.0 | <10 | [1][5] | |

| Indazoles | DDD86243 | Trypanosoma brucei bloodstream form | 5.1 | >10 | [2] |

| Organoselenium | Ebselen | Trypanosoma brucei bloodstream form | N/A | 11 - 182 | [3] |

| Pyrrolthiazole-amide | TS001 | Leishmania major promastigotes | 17 | N/A | [1][4] |

| TS001 | Leishmania donovani promastigotes | 26 | N/A | [1][4] | |

| TS001 | Trypanosoma brucei bloodstream form | 31 | N/A | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of TryS inhibitors. The following sections outline key experimental protocols.

High-Throughput Screening (HTS) for Trypanothione Synthetase Inhibitors

This protocol is adapted for a 384-well plate format to facilitate the screening of large compound libraries.[5][6]

Principle: The enzymatic activity of TryS is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The BIOMOL Green™ reagent is used to detect Pi, which forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Recombinant Trypanothione synthetase (e.g., from T. brucei)

-

ATP

-

Glutathione (GSH)

-

Spermidine

-

Assay Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, 10 mM Mg(OAc)₂

-

BIOMOL Green™ Reagent

-

384-well microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Compound Plating: Dispense test compounds into the 384-well plates to a final assay concentration (e.g., 10-25 µM). Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

-

Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, recombinant TryS, ATP, and spermidine.

-

Reaction Initiation: Add the master mix to the compound-containing plates. Initiate the enzymatic reaction by adding GSH.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding BIOMOL Green™ reagent.

-

Signal Measurement: After a short incubation to allow for color development, measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.

Cell-Based Viability Assays

1. Trypanosoma brucei Bloodstream Form Viability Assay (Resazurin-based) [3][7]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

-

T. brucei bloodstream form parasites

-

Complete HMI-9 medium

-

Resazurin solution (12.5 mg/mL in PBS)

-

96-well plates

-

Test compounds

Procedure:

-

Cell Seeding: Seed T. brucei bloodstream forms into 96-well plates at a density of 1 x 10⁵ cells/mL in complete HMI-9 medium.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for 69 hours at 37°C in a 5% CO₂ atmosphere.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 50 µM.

-

Final Incubation: Incubate for an additional 4 hours.

-

Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 528 nm and an emission wavelength of 590 nm.

-

Data Analysis: Determine the EC50 values by plotting the percentage of viability against the compound concentration.

2. Leishmania Promastigote Viability Assay [1]

Principle: Similar to the T. brucei assay, this method utilizes a metabolic indicator to assess cell viability.

Materials:

-

Leishmania promastigotes (e.g., L. major, L. donovani)

-

Complete M199 medium

-

Resazurin or similar viability reagent

-

96-well plates

-

Test compounds

Procedure:

-

Cell Seeding: Seed promastigotes in the logarithmic growth phase into 96-well plates.

-

Compound Addition: Add serial dilutions of the test compounds.

-

Incubation: Incubate the plates at the appropriate temperature for the species (e.g., 26°C) for 72 hours.

-

Viability Assessment: Add the viability reagent and incubate according to the manufacturer's instructions.

-

Signal Measurement: Measure the absorbance or fluorescence.

-

Data Analysis: Calculate the EC50 values.

3. Trypanosoma cruzi Intracellular Amastigote Assay [8][9]

Principle: This assay evaluates the ability of compounds to inhibit the proliferation of intracellular amastigotes within a host cell monolayer.

Materials:

-

Host cells (e.g., L6 myoblasts, Vero cells)

-

T. cruzi trypomastigotes

-

Complete DMEM or RPMI-1640 medium

-

96-well plates

-

Test compounds

-

Fixing and staining reagents (e.g., paraformaldehyde, DAPI)

-

High-content imaging system

Procedure:

-

Host Cell Seeding: Seed host cells into 96-well plates and allow them to adhere overnight.

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes.

-

Washing: After an incubation period to allow for invasion, wash the plates to remove extracellular parasites.

-

Compound Treatment: Add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 48-72 hours).

-

Fixing and Staining: Fix the cells and stain the nuclei of both host cells and amastigotes with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the number of amastigotes per host cell.

-

Data Analysis: Determine the EC50 values for the inhibition of amastigote proliferation.

Conclusion

The discovery and characterization of Trypanothione synthetase inhibitors represent a promising avenue for the development of new therapies for trypanosomatid diseases. This guide has provided a comprehensive overview of the key aspects of this process, from understanding the underlying biology to the practical execution of experimental assays. The presented data and protocols offer a valuable resource for researchers in the field, aiming to accelerate the identification and optimization of novel drug candidates targeting this essential parasite enzyme. The continued exploration of diverse chemical scaffolds and the application of robust screening cascades will be pivotal in the fight against these neglected diseases.

References

- 1. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. T. cruzi amastigote proliferation assay [bio-protocol.org]

- 9. In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Active Site of Trypanothione Synthetase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and function of the active site of Trypanothione synthetase (TryS), a critical enzyme in the redox metabolism of trypanosomatid parasites and a promising target for novel drug development.

Introduction to Trypanothione Synthetase

Trypanothione synthetase (EC 6.3.1.9) is a key enzyme in the biosynthesis of trypanothione, a unique low-molecular-weight thiol found in parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania.[1][2] Trypanothione plays a central role in the defense against oxidative stress and the maintenance of a reducing intracellular environment, analogous to the role of glutathione in other organisms.[1][3] Due to its absence in humans and its essentiality for parasite survival, TryS is considered a prime target for the development of new anti-parasitic drugs.[4]

TryS is a bifunctional enzyme, typically a monomer of approximately 74 kDa, possessing both synthetase and amidase activities localized in distinct domains.[1][4] The C-terminal domain houses the synthetase active site, which catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione (GSH) and one molecule of spermidine.[1][4] The N-terminal domain contains the amidase active site, which can hydrolyze trypanothione.[4] This guide will focus on the structure and investigation of the synthetase active site.

Structure of the Synthetase Active Site

The synthetase domain of TryS adopts an ATP-grasp fold, a characteristic feature of many C:N ligases.[4] The active site is a triangular-shaped cavity designed to accommodate its three substrates: ATP, glutathione, and either spermidine (in the first reaction step) or glutathionylspermidine (in the second step).

Key Residues and Substrate Binding

Crystallographic studies of Leishmania major TryS (LmTryS) have provided significant insights into the architecture of the active site.[4] The binding of the substrates is orchestrated by a network of specific amino acid residues:

-

ATP Binding Site: The adenine moiety of ATP is positioned within a hydrophobic pocket. Key interactions involve hydrogen bonds with conserved residues. The triphosphate group is coordinated by a magnesium ion and interacts with a number of conserved residues, including Arg-328, Asp-330, Glu-344, Asn-346, Lys-513, and Lys-548 in LmTryS, which are crucial for orienting the γ-phosphate for catalysis.

-

Glutathione Binding Site: The binding of glutathione is also mediated by a series of specific interactions, though these are less well-defined in the absence of a co-crystal structure with GSH. However, kinetic studies have shown that high concentrations of GSH can lead to substrate inhibition, suggesting the presence of a second, non-productive binding site.

-

Spermidine/Glutathionylspermidine Binding Site: This site is a cleft that accommodates the polyamine substrate. The specificity for spermidine and its glutathionyl derivative is determined by the shape and charge distribution of this pocket. Key residues Arg-553 and Arg-613 have been identified as crucial for the synthetic function of the enzyme.

Quantitative Data

The kinetic parameters of Trypanothione synthetase have been characterized for several trypanosomatid species. The following table summarizes key quantitative data for the synthetase activity.

| Species | Substrate | Km (μM) | kcat (s-1) | Ki (μM) | Reference |

| Trypanosoma cruzi | Glutathione | 570 | 3.4 | 1200 (Substrate Inhibition) | [1] |

| MgATP | 110 | - | - | [1] | |

| Spermidine | 400 | - | - | [1] | |

| Glutathionylspermidine | 2.5 | - | - | [1] | |

| Trypanosoma brucei | Glutathione | 56 | 2.9 | 37 (Substrate Inhibition) | [5] |

| MgATP | 7.1 | - | - | [5] | |

| Spermidine | 38 | - | - | [5] | |

| Glutathionylspermidine | 2.4 | - | - | [5] | |

| Leishmania donovani | Glutathione | 33.24 | 1.3 | 866 (Substrate Inhibition) | [6] |

| MgATP | 14.2 | - | - | [6] | |

| Spermidine | 139.6 | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the investigation of the Trypanothione synthetase active site.

Cloning, Expression, and Purification of Recombinant Trypanothione Synthetase

This protocol is adapted from the methods used for Trypanosoma cruzi TryS.[1]

-

Gene Amplification and Cloning:

-

The TryS gene is amplified from T. cruzi genomic DNA using PCR with primers designed to introduce restriction sites (e.g., NdeI and BamHI) for cloning into an expression vector (e.g., pET-15b), which adds an N-terminal His-tag.

-

The PCR product and the vector are digested with the corresponding restriction enzymes, ligated, and transformed into a suitable E. coli strain for plasmid propagation (e.g., DH5α).

-

The sequence of the cloned gene is verified by DNA sequencing.

-

-

Protein Expression:

-

The expression plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., ampicillin) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM), and the culture is incubated for a further 4-6 hours at 30°C.

-

The cells are harvested by centrifugation and the pellet is stored at -80°C.

-

-

Protein Purification:

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme) and incubated on ice.

-

The cells are lysed by sonication, and the lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged TryS is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The column is washed extensively with wash buffer to remove unbound proteins.

-

The His-tagged TryS is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The eluted fractions are analyzed by SDS-PAGE for purity.

-

Fractions containing pure TryS are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT).

-

Enzyme Kinetics Assay

This protocol is based on a continuous spectrophotometric assay that measures the production of ADP.

-

Reaction Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 5 units/ml pyruvate kinase, and 10 units/ml lactate dehydrogenase).

-

Add the substrates: glutathione, spermidine (or glutathionylspermidine), and ATP at varying concentrations.

-

-

Assay Procedure:

-

The reaction is initiated by the addition of a known amount of purified TryS.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously in a spectrophotometer at a constant temperature (e.g., 25°C).

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

The kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression software.

-

For substrate inhibition studies with glutathione, the data is fitted to the appropriate substrate inhibition equation.

-

X-ray Crystallography

This protocol is based on the methods used for the crystallization of Leishmania major TryS.[4]

-

Protein Preparation for Crystallization:

-

The purified TryS is concentrated to a high concentration (e.g., 10-20 mg/ml) in a low salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

-

-

Crystallization:

-

Crystallization trials are performed using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Drops are set up by mixing equal volumes of the protein solution and the reservoir solution.

-

A variety of commercial crystallization screens are used to sample a wide range of conditions (pH, precipitant type, and concentration).

-

For LmTryS, crystals were obtained in conditions containing polyethylene glycol (PEG) as the precipitant (e.g., 0.1 M MES pH 6.5, 12% w/v PEG 20,000).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected by soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled using appropriate software (e.g., HKL2000).

-

The structure is solved by molecular replacement using a homologous structure as a search model, if available.

-

The model is refined using crystallographic refinement software (e.g., REFMAC5), with manual rebuilding in programs like Coot.

-

Site-Directed Mutagenesis of the Active Site

This is a generalized protocol for introducing point mutations into the TryS gene to investigate the function of specific active site residues.

-

Primer Design:

-

Design a pair of complementary mutagenic primers containing the desired mutation. The mutation should be located in the middle of the primers, with approximately 15-20 nucleotides of correct sequence on either side.

-

The primers should have a melting temperature (Tm) of approximately 75-80°C.

-

-

Mutagenesis PCR:

-

Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase), the TryS expression plasmid as a template, and the mutagenic primers.

-

The PCR cycling parameters should be optimized for the specific primers and template, but typically involve an initial denaturation step, followed by 15-20 cycles of denaturation, annealing, and extension.

-

-

Digestion of Parental DNA:

-

The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

-

Transformation and Sequencing:

-

The DpnI-treated DNA is transformed into competent E. coli cells.

-

Plasmids are isolated from several colonies and the entire TryS gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

-

Protein Expression and Characterization:

-

The mutant protein is expressed and purified using the same protocol as for the wild-type enzyme.

-

The kinetic properties of the mutant enzyme are characterized to determine the effect of the mutation on catalysis.

-

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic pathway of Trypanothione synthetase.

Experimental Workflow

Caption: Experimental workflow for TryS active site investigation.

References

- 1. A single enzyme catalyses formation of Trypanothione from glutathione and spermidine in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leishmania trypanothione synthetase-amidase structure reveals a basis for regulation of conflicting synthetic and hydrolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and functions of trypanothione in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Novel Trypanothione Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the preliminary screening of novel inhibitors targeting Trypanothione synthetase (TryS), a critical enzyme in the redox metabolism of trypanosomatids and a promising drug target for diseases like Chagas disease, African trypanosomiasis, and leishmaniasis.

Introduction: The Role of Trypanothione Synthetase

Trypanothione synthetase (TryS) is an essential enzyme for the survival of trypanosomatid parasites.[1][2] It catalyzes the ATP-dependent synthesis of trypanothione (N¹,N⁸-bis(glutathionyl)spermidine) from glutathione and spermidine.[1][3][4] Trypanothione is the principal low molecular weight thiol in these organisms, playing a central role in maintaining intracellular redox balance and protecting the parasite from oxidative stress.[1][4][5] The absence of a direct homolog in humans makes TryS an attractive and specific target for the development of new anti-parasitic drugs.[6][7]

High-Throughput Screening (HTS) for TryS Inhibitors

High-throughput screening (HTS) is a primary method for identifying novel inhibitors of TryS from large compound libraries.[1][4][6] The general workflow for an HTS campaign against TryS is depicted below.

Caption: High-Throughput Screening Workflow for TryS Inhibitors.

Experimental Protocol: Primary HTS Assay

A common method for primary HTS of TryS inhibitors is a colorimetric assay that measures the amount of inorganic phosphate produced as a byproduct of the ATP-dependent synthesis of trypanothione.

Principle: The enzymatic reaction is stopped, and a reagent (e.g., BIOMOL GREEN™) is added that forms a colored complex with the inorganic phosphate released from ATP hydrolysis. The absorbance of this complex is directly proportional to the enzyme activity.

-

Assay Plate Preparation: Assays are typically performed in 384-well plates.

-

Compound Dispensing: 1 µL of the test compound (e.g., at 25 µM final concentration) or DMSO (as a control) is dispensed into the wells.

-

Enzyme and Substrate Incubation:

-

A master mix containing the substrates (e.g., 150 µM ATP, 2 mM spermidine, and 150 µM glutathione) is prepared in an appropriate buffer (e.g., 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, 10 mM magnesium acetate).[2][4]

-

5 µL of the master mix is added to the wells.

-

The compound and TryS enzyme (e.g., 10 nM) are pre-incubated for a period (e.g., 60 minutes) to allow for the binding of slow-binding inhibitors.[4]

-

-

Reaction Initiation and Termination:

-

Detection:

-

The colorimetric reaction is allowed to develop for 20 minutes.

-

The absorbance is measured at 620 nm using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = {[(A_neg_ctrl - A_pos_ctrl) - (A_compound - A_pos_ctrl)] / (A_neg_ctrl - A_pos_ctrl)} * 100 Where A_neg_ctrl is the absorbance of the reaction with enzyme and DMSO, A_pos_ctrl is the absorbance of the reaction without the enzyme, and A_compound is the absorbance in the presence of the test compound.[1][4]

Hit Confirmation and Potency Determination

Compounds identified as "hits" in the primary screen (e.g., those showing ≥70% inhibition) are subjected to further analysis to confirm their activity and determine their potency (IC50 value).[1]

Experimental Protocol: Dose-Response Assays

This involves testing the confirmed hits at multiple concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The protocol is similar to the primary HTS assay, with the main difference being the serial dilution of the test compounds.

Secondary Assays and Hit Characterization

Promising hits are further characterized through a series of secondary assays to understand their mechanism of action, selectivity, and cellular activity.

Cross-Screening Against Orthologous Enzymes

To identify broad-spectrum inhibitors, hits are often tested against TryS from different trypanosomatid species, such as Trypanosoma cruzi, Leishmania infantum, and Leishmania major.[1][6]

Cellular Activity and Cytotoxicity Assays

The efficacy of the inhibitors is assessed in cell-based assays using the parasites themselves. Cytotoxicity against a mammalian cell line is also determined to evaluate the selectivity of the compounds.

Experimental Protocol: Anti-trypanosomal and Cytotoxicity Assays: [1][4]

-

Parasite Culture: Bloodstream forms of T. brucei or amastigotes of T. cruzi and L. donovani are cultured under appropriate conditions.

-

Compound Treatment: Parasites are seeded in 96-well plates and incubated with various concentrations of the test compounds.

-

Growth Inhibition Measurement: After a defined incubation period (e.g., 72 hours), parasite viability is assessed using a fluorescent or colorimetric reagent (e.g., resazurin).

-

Cytotoxicity Assessment: A similar protocol is followed using a mammalian cell line (e.g., human osteosarcoma or macrophage cells) to determine the effect of the compounds on host cells.

-

Data Analysis: EC50 (half-maximal effective concentration) values for the anti-parasitic activity and CC50 (half-maximal cytotoxic concentration) for the host cells are calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

Mechanism of Action Studies

Kinetic assays are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to the different substrates of TryS (ATP, glutathione, and spermidine).[1] Mass spectrometry can also be used to investigate covalent modification of the enzyme by irreversible inhibitors.[1]

Experimental Protocol: Intracellular Thiol Level Analysis: [2]

This assay confirms that the inhibitor acts on TryS within the parasite by measuring the levels of trypanothione and its precursor, glutathione.

-

Parasite Treatment: T. brucei parasites are incubated with the inhibitor at a concentration equivalent to its EC50 or a multiple thereof.

-

Cell Lysis and Thiol Derivatization: The cells are harvested, lysed, and the intracellular thiols are derivatized with a fluorescent labeling agent.

-

Quantification: The derivatized thiols are separated and quantified using high-performance liquid chromatography (HPLC).

-

Analysis: A decrease in intracellular trypanothione levels and a corresponding increase in glutathione levels provide strong evidence that the compound is inhibiting TryS in the cellular context.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the identified TryS inhibitors from various screening campaigns.

Table 1: Inhibitory Activity of Selected Compounds against Trypanothione Synthetase from Different Species

| Compound | T. brucei TryS IC50 (µM) | L. infantum TryS IC50 (µM) | T. cruzi TryS IC50 (µM) | L. major TryS IC50 (µM) | Reference |

| Calmidazolium chloride | 2.6 - 13.8 | 2.6 - 13.8 | 2.6 - 13.8 | - | [1][4][8] |

| Ebselen | 2.6 - 13.8 | 2.6 - 13.8 | 2.6 - 13.8 | - | [1][4][8] |

| TS001 | - | - | - | 9 - 19 | [6] |

| Adamantane moiety compound | 1.2 | - | - | - | [1] |

| Paullone Derivative 1 | 8.3 | 0.35 | >30 (44.5% inhib.) | - | [9] |

| Paullone Derivative 2 | 4.3 | 0.15 | >30 (40.5% inhib.) | - | [9] |

| Indazole Derivative 4 | 0.14 | - | - | - | [9] |

Table 2: Cellular Activity and Selectivity of Selected TryS Inhibitors

| Compound | T. b. brucei EC50 (µM) | T. cruzi Amastigotes EC50 (µM) | L. donovani Amastigotes EC50 (µM) | Host Cell Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| Various Hits | - | one-digit µM | one-digit µM | - | ≤ 3 | [1][4] |

| Seven Specific Hits | - | - | - | - | 11 to 182 | [1][4] |

| TS001 | 31 | - | 26 (promastigotes) | - | - | [6] |

| DDD86243 | 5 - 30 | - | - | > 50 (MRC-5 cells) | >1.7 - 10 | [2] |

Signaling Pathways and Logical Relationships

The synthesis of trypanothione is a critical step in the parasite's antioxidant defense system. The pathway is a linear process catalyzed by TryS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trypanothione Metabolism in Trypanosomatids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trypanothione metabolism in trypanosomatids, a unique biochemical pathway that is essential for the survival of these parasites and a key target for novel drug development. This document details the core components of this metabolic network, presents quantitative data on key enzymes, outlines detailed experimental protocols, and provides visual representations of the central pathways and workflows.

Introduction to Trypanothione Metabolism

Trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione.[1] This system replaces the glutathione/glutathione reductase system found in their mammalian hosts, making it an attractive target for selective drug design.[2][3][4] Trypanothione is a conjugate of two glutathione molecules linked by a spermidine backbone.[1] The trypanothione system is crucial for defending the parasite against oxidative stress, maintaining a reducing intracellular environment, and is involved in essential processes like DNA synthesis and detoxification of harmful compounds.[1][2]

The two key enzymes in this metabolic pathway are trypanothione synthetase (TryS) and trypanothione reductase (TryR). TryS is responsible for the biosynthesis of trypanothione, while TryR maintains it in its reduced, active state.[1][5] The essentiality of this pathway for parasite viability has been demonstrated through genetic and chemical means, highlighting its potential as a therapeutic target.[3][4]

Core Metabolic Pathway

The biosynthesis of trypanothione begins with the precursors glutathione (GSH) and spermidine. The process is catalyzed by trypanothione synthetase in a two-step, ATP-dependent reaction. In the first step, one molecule of GSH is conjugated to spermidine to form glutathionylspermidine. In the second step, a second GSH molecule is added to glutathionylspermidine to yield trypanothione [T(SH)₂].

Once synthesized, the reduced trypanothione is maintained by the flavoenzyme trypanothione reductase (TryR). This enzyme catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) back to its dithiol form, T(SH)₂. This recycling is vital for the continuous detoxification of reactive oxygen species and other cellular processes that rely on the reducing power of trypanothione.

Caption: The core trypanothione metabolic pathway in trypanosomatids.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for trypanothione synthetase and trypanothione reductase from various trypanosomatid species. This data is crucial for comparative analysis and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of Trypanothione Synthetase (TryS)

| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Trypanosoma brucei | GSH | 56 | 2.9 | [6] |

| Spermidine | 38 | - | [6] | |

| Glutathionylspermidine | 2.4 | - | [6] | |

| MgATP | 7.1 | - | [6] | |

| Trypanosoma brucei (physiological conditions) | GSH | 34 | - | [7][8] |

| ATP | 18 | - | [7][8] | |

| Spermidine | 687 | - | [7][8] | |

| Glutathionylspermidine | 32 | - | [7][8] |

Table 2: Kinetic Parameters of Trypanothione Reductase (TryR)

| Species | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Leishmania donovani | Trypanothione Disulfide | 50 | 18,181 | 6.06 x 10⁶ | [9] |

| Trypanosoma cruzi | Trypanothione Disulfide | 1.5 | - | - | [10] |

Table 3: Inhibition Constants (Ki) for Selected Trypanothione Reductase Inhibitors

| Inhibitor | Species | Ki (µM) | Type of Inhibition | Reference |

| Phenothiazine derivatives | Trypanosoma cruzi | Varies (micromolar range) | Competitive with trypanothione | [11] |

| Compound 21 (a benzothiophene derivative) | T. brucei | 1.0 | Competitive | [5] |

| Compound 9 | T. cruzi | 0.331 | Competitive | [12] |

| Kolaviron | T. congolense | 0.211 | - | [12] |

| Chrysin | T. congolense | 0.151 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study trypanothione metabolism.

Expression and Purification of Recombinant Trypanothione Reductase

This protocol describes the expression of Leishmania donovani trypanothione reductase (LdTR) in E. coli and its subsequent purification.[9]

Materials:

-

E. coli BL21 (DE3) cells

-

pGEX vector containing the LdTR gene

-

LB medium with ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., PBS with lysozyme and protease inhibitors)

-

Glutathione-Sepharose affinity column

-

Elution buffer (e.g., Tris-HCl with reduced glutathione)

Procedure:

-

Transform E. coli BL21 (DE3) cells with the pGEX-LdTR plasmid.

-

Inoculate a starter culture in LB medium with ampicillin and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Glutathione-Sepharose column.

-

Wash the column extensively with wash buffer (e.g., PBS) to remove unbound proteins.

-

Elute the GST-LdTR fusion protein with elution buffer.

-

To remove the GST tag, incubate the eluted protein with a site-specific protease (e.g., thrombin or PreScission protease) according to the manufacturer's instructions.

-

Further purify the cleaved LdTR using a second chromatography step, such as size-exclusion or ion-exchange chromatography.

-

Analyze the purity of the recombinant protein by SDS-PAGE.

Trypanothione Reductase Activity Assay (DTNB-coupled)

This spectrophotometric assay measures the activity of TryR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[10]

Materials:

-

Purified recombinant TryR

-

Assay buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5

-

Trypanothione disulfide (TS₂)

-

NADPH

-

DTNB (Ellman's reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, TS₂ (e.g., 6 µM), and DTNB (e.g., 100 µM).

-

Add the purified TryR enzyme (e.g., 0.2 mU) to the reaction mixture.

-

To test for inhibitors, add the compound of interest at various concentrations to the wells and pre-incubate with the enzyme for a defined period.

-

Initiate the reaction by adding NADPH (e.g., 150 µM).

-

Immediately measure the increase in absorbance at 410 nm over time (e.g., for 12.5 minutes) at room temperature. The rate of increase in absorbance is proportional to the TryR activity.

-

Calculate the enzyme activity and the IC₅₀ values for inhibitors.

Caption: A typical workflow for a trypanothione reductase enzyme inhibition assay.

Quantification of Intracellular Trypanothione

This protocol outlines a method for the quantification of intracellular thiols, including trypanothione, in Leishmania parasites using HPLC.

Materials:

-

Leishmania promastigotes

-

Culture medium

-

PBS

-

Lysis buffer (e.g., perchloric acid)

-

Derivatizing agent (e.g., monobromobimane)

-

HPLC system with a fluorescence detector

Procedure:

-

Culture Leishmania promastigotes to the desired growth phase.

-

Harvest the parasites by centrifugation and wash them with PBS.

-

Lyse the cells with a suitable lysis buffer to release intracellular metabolites.

-

Centrifuge the lysate to pellet the protein and other cellular debris.

-

Derivatize the thiols in the supernatant with a fluorescent labeling agent like monobromobimane.

-

Separate the derivatized thiols using reverse-phase HPLC.

-

Detect the fluorescently labeled thiols using a fluorescence detector.

-

Quantify the amount of trypanothione by comparing the peak area to a standard curve generated with known concentrations of purified trypanothione.

Gene Knockout of Trypanothione Reductase in Trypanosoma cruzi

This protocol provides a general outline for generating a gene knockout of the trypanothione reductase gene in T. cruzi using a CRISPR/Cas9-based approach.[13]

Materials:

-

T. cruzi epimastigotes

-

Cas9-expressing T. cruzi cell line

-

Plasmids for expressing single guide RNAs (sgRNAs) targeting the TryR gene

-

Donor DNA template for homologous recombination (containing a selectable marker)

-

Electroporator

-

Culture medium with selective antibiotics

Procedure:

-

Design and clone specific sgRNAs targeting the TryR gene into an appropriate expression vector.

-

Prepare a donor DNA template containing a selectable marker gene (e.g., neomycin or hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the TryR gene.

-

Co-transfect the Cas9-expressing T. cruzi epimastigotes with the sgRNA expression plasmid and the donor DNA template via electroporation.

-

Select for transfected parasites by culturing them in a medium containing the appropriate antibiotic.

-

Isolate clonal populations of the resistant parasites.

-

Verify the gene knockout by PCR analysis of genomic DNA to confirm the replacement of the TryR gene with the selectable marker.

-

Further confirm the absence of the TryR protein by Western blotting.

-

Phenotypically characterize the knockout mutants to assess the essentiality of the TryR gene.

Conclusion

The trypanothione metabolism of trypanosomatids represents a validated and highly promising target for the development of new chemotherapeutic agents. Its absence in humans provides a clear avenue for selective inhibition, minimizing potential host toxicity. This guide has provided a detailed overview of the core pathway, quantitative enzymatic data, and robust experimental protocols to aid researchers in their efforts to understand and exploit this unique aspect of parasite biology. Further investigation into the structure and function of the enzymes within this pathway, coupled with advanced screening and rational drug design, will undoubtedly lead to the discovery of novel and effective treatments for the devastating diseases caused by these parasites.

References

- 1. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]

- 4. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression, purification, and characterization of Leishmania donovani trypanothione reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenothiazine inhibitors of trypanothione reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Introducing a Gene Knockout Directly Into the Amastigote Stage of Trypanosoma cruzi Using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Validation of Trypanothione Synthetase as a Drug Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic validation of Trypanothione synthetase (TryS) as a promising drug target in trypanosomatid parasites, the causative agents of devastating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. The unique reliance of these parasites on the trypanothione-based redox system, which is absent in their mammalian hosts, makes the enzymes involved in this pathway, particularly TryS, attractive targets for chemotherapeutic intervention.

The Trypanothione Biosynthesis Pathway

Trypanothione [N¹,N⁸-bis(glutathionyl)spermidine] is a unique low-molecular-weight thiol that plays a central role in maintaining the intracellular redox balance in trypanosomatids. It is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine in a two-step, ATP-dependent reaction catalyzed by a single bifunctional enzyme, Trypanothione synthetase (TryS).[1][2] In some species, such as Leishmania, a glutathionylspermidine synthetase (GspS) can catalyze the first step, but TryS remains essential for the second step and for the overall viability of the parasite.[3]

The pathway begins with the synthesis of the precursors, glutathione and spermidine. Glutathione is synthesized from its constituent amino acids by γ-glutamylcysteine synthetase and glutathione synthetase. Spermidine is produced from ornithine via the action of ornithine decarboxylase and spermidine synthase. TryS then conjugates a molecule of glutathione to spermidine to form glutathionylspermidine, which is subsequently conjugated to a second molecule of glutathione to yield trypanothione.[4][5]

Genetic Validation of Trypanothione Synthetase in Trypanosoma brucei

The essentiality of TryS in the procyclic form of Trypanosoma brucei, the causative agent of African trypanosomiasis, has been unequivocally demonstrated using tetracycline-inducible RNA interference (RNAi).

Experimental Workflow: RNAi-mediated Knockdown of TryS in T. brucei

The genetic validation of TryS in T. brucei typically follows a structured workflow involving the generation of a stable cell line with inducible expression of double-stranded RNA (dsRNA) targeting the TryS mRNA.

Quantitative Data on the Effects of TryS Knockdown in T. brucei

Induction of TryS RNAi leads to a significant reduction in TryS protein levels, resulting in a dramatic decrease in cell growth and profound alterations in the intracellular thiol pool.[6][7]

| Parameter | Non-induced | Induced (Day 8) | Fold Change | Reference |

| Growth Rate (doubling time in hours) | ~24 | ~48 | ~2-fold decrease | [6] |

| TryS Protein Level | 100% | <10% | >10-fold decrease | [7] |

| Glutathione (nmol/10⁸ cells) | 1.8 ± 0.2 | 9.1 ± 1.1 | ~5-fold increase | [6] |

| Glutathionylspermidine (nmol/10⁸ cells) | 2.7 ± 0.3 | 0.6 ± 0.1 | ~4.5-fold decrease | [6] |

| Trypanothione (nmol/10⁸ cells) | 7.2 ± 0.8 | 1.0 ± 0.2 | ~7.2-fold decrease | [6] |

Depletion of trypanothione also leads to increased sensitivity to various trypanocidal drugs, further validating TryS as a critical enzyme for parasite survival.

| Drug | EC₅₀ Non-induced (nM) | EC₅₀ Induced (nM) | Fold Sensitization | Reference |

| Melarsoprol | 15.0 ± 2.0 | 5.0 ± 1.0 | 3.0 | |

| Pentamidine | 8.0 ± 1.5 | 3.5 ± 0.5 | 2.3 |

Genetic Validation of Trypanothione Synthetase in Leishmania infantum

The essentiality of TryS has also been confirmed in Leishmania infantum, the causative agent of visceral leishmaniasis, through a gene knockout approach. Attempts to generate a null mutant for the TryS gene were unsuccessful unless a rescue copy of the gene was provided episomally, demonstrating that TryS is indispensable for the survival of the parasite.[3]

Experimental Workflow: Gene Knockout of TryS in L. infantum

The validation of TryS essentiality in L. infantum involves a gene targeting strategy to replace the endogenous TryS alleles with drug resistance markers.

Experimental Protocols

Tetracycline-inducible RNAi of TryS in T. brucei procyclic forms

This protocol is adapted from Ariyanayagam et al., 2005.[6]

-

Vector Construction:

-

A ~500 bp fragment of the T. brucei TryS open reading frame is amplified by PCR.

-

The PCR product is cloned into the pZJM vector, which contains opposing T7 promoters under the control of tetracycline operators.[8]

-

The resulting pZJM-TryS construct is linearized by digestion with a suitable restriction enzyme (e.g., NotI).

-

-

Transfection:

-

T. brucei procyclic form 29-13 cells, which stably express the T7 RNA polymerase and the tetracycline repressor, are cultured in SDM-79 medium.

-

Approximately 1 x 10⁸ cells are harvested, washed, and resuspended in electroporation buffer.

-

10-15 µg of the linearized pZJM-TryS plasmid is added to the cell suspension.

-

Electroporation is performed using a Bio-Rad Gene Pulser II at 1.5 kV and 25 µF.

-

-

Selection of Transformants:

-

Induction of RNAi and Phenotypic Analysis:

-

To induce RNAi, tetracycline is added to the culture medium at a final concentration of 1 µg/ml.

-

Cell growth is monitored daily by counting with a hemocytometer.

-

For analysis of intracellular thiols, cell extracts are prepared and analyzed by HPLC after derivatization with a fluorescent dye.[6]

-

Gene Knockout of TryS in L. infantum

This protocol is based on the methodology described by Sousa et al., 2014.[3]

-

Construction of Gene Replacement Cassettes:

-

Two gene replacement cassettes are constructed, each containing a different drug resistance marker (e.g., neomycin phosphotransferase, NEO, and hygromycin phosphotransferase, HYG).

-

The 5' and 3' untranslated regions (UTRs) flanking the TryS open reading frame are amplified from L. infantum genomic DNA.

-

The drug resistance marker is ligated between the 5' and 3' UTRs.

-

-

Transfection and Selection:

-

L. infantum promastigotes are transfected with the first gene replacement cassette (e.g., containing NEO) by electroporation.

-

Transfectants are selected with G418 to obtain single-allele knockout mutants (TryS/Δtrys::NEO).

-

The single knockout mutants are then transfected with the second gene replacement cassette (containing HYG).

-

Selection is performed with both G418 and hygromycin B to attempt to isolate double-allele knockout mutants.

-

-

Validation of Essentiality:

-

Genomic DNA from the selected clones is analyzed by PCR and Southern blotting to confirm the targeted integration of the resistance cassettes and the absence of the wild-type TryS allele.

-

To confirm essentiality, a rescue experiment is performed where the single-allele knockout mutants are first transfected with a plasmid carrying a wild-type copy of the TryS gene before attempting the second knockout.

-

Analysis of Intracellular Thiols by HPLC

-

Sample Preparation:

-

Approximately 5 x 10⁸ trypanosome cells are harvested, washed with PBS, and resuspended in 0.5 ml of 0.25 M sucrose.

-

The cells are lysed by sonication, and the protein concentration of the lysate is determined.

-

The lysate is deproteinized by the addition of perchloric acid.

-

-

Derivatization:

-

The acid-soluble supernatant is neutralized and thiols are derivatized with a fluorescent labeling reagent such as monobromobimane or SBD-F.

-

-

HPLC Analysis:

-

The derivatized thiols are separated by reverse-phase HPLC on a C18 column.

-

A gradient of acetonitrile in water is typically used for elution.

-

The fluorescently labeled thiols are detected using a fluorescence detector.

-

Quantification is achieved by comparing the peak areas to those of known standards.[6]

-

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Gateway® compatible vector for gene silencing in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T. brucei cell culture and transfection [bio-protocol.org]

- 10. G418, phleomycin and hygromycin selection of recombinant Trypanosoma brucei parasites refractory to long-term in vitro culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CRISPR-Cas9 Mediated Trypanothione Synthetase (TryS) Gene Knockout Studies in Leishmania

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania, the causative agent of leishmaniasis, possesses a unique thiol metabolism centered around trypanothione, which is synthesized by the enzyme Trypanothione Synthetase (TryS). This pathway is essential for the parasite's survival and its defense against oxidative stress and xenobiotics, including antileishmanial drugs. The TryS gene is considered essential for Leishmania viability, making it a promising target for novel drug development. The advent of CRISPR-Cas9 technology has revolutionized genetic manipulation in Leishmania, offering a powerful tool to investigate the function of essential genes through strategies such as heterozygous knockout or conditional knockdown.[1][2][3][4][5]

These application notes provide a detailed protocol for the CRISPR-Cas9-mediated heterozygous knockout of the TryS gene in Leishmania using the LeishGEdit toolkit.[1][3][5] Furthermore, we present an analysis of the expected impact of reduced TryS expression on the parasite's susceptibility to various antileishmanial drugs.

Data Presentation

The heterozygous knockout of the TryS gene is expected to decrease the overall trypanothione pool, thereby sensitizing the parasite to drugs that are either detoxified by the trypanothione system or exert their action through oxidative stress. The following table summarizes the anticipated changes in the half-maximal inhibitory concentration (IC50) for various antileishmanial drugs in a Leishmania line with a heterozygous knockout of the TryS gene (TryS+/-) compared to the wild-type (WT) strain.

Note: The following quantitative data is illustrative and based on the established role of the trypanothione system in drug resistance. Specific IC50 values will vary depending on the Leishmania species, strain, and experimental conditions.

| Drug | Mechanism of Action / Resistance | Expected Impact of TryS Heterozygous Knockout | Illustrative IC50 (µM) - WT | Illustrative IC50 (µM) - TryS+/- |

| Pentavalent Antimonials (SbV) | Pro-drug converted to trivalent antimony (SbIII), which induces oxidative stress and is detoxified by trypanothione.[6][7][8][9] | Increased sensitivity | 250 | 125 |

| Amphotericin B | Binds to ergosterol in the cell membrane, forming pores. Resistance can be associated with increased TryS expression.[10][11] | Increased sensitivity | 0.2 | 0.1 |

| Miltefosine | Alkylphosphocholine with multiple modes of action, including apoptosis-like cell death. | Minimal to no change | 5.0 | 4.8 |